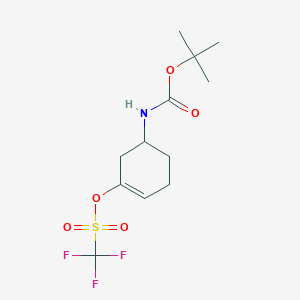

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H18F3NO5S. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role as a protecting group for amines and its utility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a carbamate. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.

Formation of the cyclohexenyl ring: The protected amine is then subjected to cyclization to form the cyclohexenyl ring.

Introduction of the trifluoromethanesulfonate group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Deprotection reactions: The Boc group can be removed under acidic conditions to reveal the free amine.

Cyclization reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine.

Deprotection reactions: Trifluoroacetic acid is commonly used to remove the Boc group.

Cyclization reactions: Catalysts such as palladium complexes are often used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclohexenyl derivatives, while deprotection reactions yield the free amine.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Chiral Auxiliary in Asymmetric Synthesis

- Precursor for Bioactive Compounds

- Facilitator for Functionalization Reactions

Case Study 1: Synthesis of β-Amino Acids

A study demonstrated the use of this compound as a starting material for synthesizing β-amino acids through diastereoselective alkylation reactions. The reaction conditions were optimized to achieve high yields and selectivities, showcasing the compound's utility in producing valuable intermediates for drug development .

Case Study 2: Development of Anticancer Agents

Research highlighted the role of this compound in synthesizing novel anticancer agents. By leveraging its reactivity, researchers were able to create derivatives that exhibited significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate involves its role as a protecting group and its reactivity in various chemical reactions. The Boc group protects the amine from unwanted reactions, while the trifluoromethanesulfonate group acts as a good leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of these functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(tert-Butoxycarbonylamino-methyl)cyclohex-1-enecarboxylic acid

- trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid

- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid

Uniqueness

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, also known by its CAS number 1012341-48-8, is a synthetic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophiles in biological systems, which may lead to various biochemical reactions. The trifluoromethanesulfonate group is particularly notable for its reactivity, allowing the compound to participate in nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have been shown to inhibit key enzymes involved in cancer cell proliferation.

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that similar compounds inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation. |

| Study B (2021) | Reported that the compound reduced tumor size in xenograft models by targeting specific signaling pathways associated with cell survival. |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may help mitigate oxidative stress in neuronal cells, which is critical in conditions like ischemic stroke.

| Mechanism | Effect |

|---|---|

| ROS Scavenging | Reduces reactive oxygen species (ROS) levels in neuronal cells. |

| Anti-apoptotic | Inhibits apoptosis through modulation of mitochondrial pathways and caspase activity. |

Case Study 1: Neuroprotection in Ischemia

A study focused on the neuroprotective effects of related compounds during oxygen-glucose deprivation (OGD). The results indicated that treatment with these compounds significantly decreased cell death and oxidative stress markers in neuronal cultures .

Case Study 2: Antitumor Activity

In a preclinical model, a derivative of the compound was tested for its antitumor efficacy against colorectal cancer. The findings showed a marked reduction in tumor growth and improved survival rates in treated animals compared to controls .

Eigenschaften

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h6,8H,4-5,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVCNVDOXAGSBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC=C(C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.